N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Description
N'-[(E)-(3-Methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative characterized by a thiophene ring linked to an acetohydrazide moiety and a 3-methylbenzylidene group. This compound belongs to a class of Schiff bases, which are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and chemoprotective properties .
Properties
Molecular Formula |
C14H14N2OS |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2OS/c1-11-4-2-5-12(8-11)10-15-16-14(17)9-13-6-3-7-18-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
KGZUGLOSXHQBLV-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)CC2=CC=CS2 |
solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 3-methylbenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of hydrazone derivatives, including N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that similar hydrazone compounds demonstrated IC50 values ranging from 7.52 ± 0.32 to 15.67 ± 0.45 µM against different cancer cells, indicating significant potential as anticancer agents .
1.2 Antimicrobial Properties
Hydrazones have also been evaluated for their antimicrobial activities. The structural features of this compound suggest it may possess similar properties. In vitro studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
1.3 Antioxidant Activity
The antioxidant potential of hydrazone compounds is another area of interest. Compounds with similar structures have been tested for their ability to scavenge free radicals, which can lead to cellular damage and various diseases, including cancer and neurodegenerative disorders .
Material Science Applications
2.1 Coordination Chemistry
this compound can act as a ligand in coordination chemistry due to its ability to form complexes with transition metals. Such complexes are often studied for their catalytic properties and applications in organic synthesis .
2.2 Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of thiophene moieties enhances charge transport properties, which are crucial for the efficiency of these devices .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways involved in processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenyl group in MMINA enhances electrophilicity, improving interactions with enzymes like cyclooxygenase (COX-2) .
- Heterocyclic Cores : Replacement of thiophene with indole (as in MMINA) introduces nitrogen-based hydrogen bonding, critical for COX-2 inhibition . Thiophene-containing analogs, however, exhibit stronger π-π stacking with aromatic residues in enzyme active sites .
Key Findings :
- Anti-Inflammatory Activity : MMINA shows potent COX-2 inhibition (IC₅₀ = 0.8 µM) due to hydrogen bonding with Tyr 355 and Arg 120 residues, a feature absent in thiophene-based analogs .
- Antimicrobial Activity : Thiophene derivatives exhibit moderate activity against Gram-positive bacteria (12–14 mm zone of inhibition), while ethoxy-hydroxyphenyl analogs show broader efficacy against Gram-negative strains .
Pharmacokinetic and Molecular Docking Insights
- MMINA : Exhibits favorable ADME properties with a bioavailability score of 0.85, attributed to its nitro group enhancing solubility . Molecular docking reveals strong binding to COX-2 (binding energy = −9.2 kcal/mol) .
- Target Compound (Analog) : Predicted to have higher logP (2.8 vs. 1.9 for MMINA) due to the methyl group, suggesting slower renal clearance but better blood-brain barrier penetration .
Biological Activity
N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-methylbenzaldehyde and thiophen-2-yl acetohydrazide. The general reaction can be outlined as follows:
-
Reactants :
- 3-Methylbenzaldehyde
- Thiophen-2-yl acetohydrazide
-
Reaction Conditions :
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalyst (e.g., acetic acid)
- Temperature: Reflux
-
Product :
- This compound
This compound's structure can be confirmed using spectroscopic methods such as NMR and IR spectroscopy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that such compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated strong inhibition of proliferation and induced apoptosis in HL-60 leukemia cells, attributed to DNA damage mechanisms .
The mechanism behind the biological activity of this compound may involve:
- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, which is detrimental to cancer cells.
Table 1: Summary of Biological Activities
| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Hydrazone Derivative | HL-60 | 15 | DNA Damage Induction | |
| Similar Compound | MCF-7 | 20 | Apoptosis Activation | |
| Related Hydrazone | HUVEC | >50 | Cytotoxicity Comparison |
Antimicrobial Activity
In addition to anticancer properties, hydrazone derivatives have also been evaluated for antimicrobial activity. Studies show that certain derivatives exhibit moderate to excellent antibacterial and antifungal activities, making them potential candidates for further development in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
